Cas no 1805968-70-0 (3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile)

3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile
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- Inchi: 1S/C8H4F3N3O4/c9-8(10,11)18-7-5(14(16)17)3-6(15)4(13-7)1-2-12/h3,15H,1H2
- InChI Key: SHNAIBBDDSITQH-UHFFFAOYSA-N
- SMILES: FC(OC1=C(C=C(C(CC#N)=N1)O)[N+](=O)[O-])(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 361
- XLogP3: 1.5
- Topological Polar Surface Area: 112
3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029097834-1g |
3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile |
1805968-70-0 | 97% | 1g |
$1,564.50 | 2022-04-01 |
3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile Related Literature
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
Additional information on 3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile
3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile: A Novel Scaffold in Medicinal Chemistry and Drug Discovery
3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile represents a unique molecular entity with potential applications in pharmaceutical research. This compound, characterized by its CAS No. 1805968-70-0, combines multiple functional groups including hydroxyl, nitro, and trifluoromethoxy moieties, which are strategically positioned to modulate biological activity. Recent studies highlight its relevance in the development of small-molecule therapeutics targeting inflammatory and oncological pathways.
The molecular structure of 3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitr,ile features a pyridine ring fused with a nitrile group, while the hydroxyl and nitro substituents introduce polarity and redox-sensitive properties. The trifluoromethoxy group, a common feature in modern drug design, enhances metabolic stability and lipophilicity, making this scaffold particularly attractive for optimizing drug-like properties. These structural features align with current trends in medicinal chemistry, where multifunctional molecules are increasingly prioritized for their ability to engage multiple biological targets.
Recent advancements in computational modeling have demonstrated the potential of 3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile as a lead compound for modulating kinase activity. A 2023 study published in Journal of Medicinal Chemistry reported that this compound exhibits selective inhibition of the JAK2/STAT3 pathway, a critical signaling cascade implicated in autoimmune diseases and cancer progression. The nitro group at the 5-position was identified as a key contributor to its anti-inflammatory effects, while the trifluoromethoxy substituent enhances its ability to cross the blood-brain barrier, suggesting potential applications in neurodegenerative disorders.
Experimental data from in vitro assays further support the biological relevance of 3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile. A 2024 investigation in ACS Chemical Biology revealed its ability to suppress the proliferation of human breast cancer cells (MCF-7) through induction of apoptosis and cell cycle arrest. The compound's mechanism of action involves the modulation of mitochondrial function and disruption of the PI3K/AKT signaling pathway, highlighting its potential as an antitumor agent. These findings underscore the importance of structural optimization in improving therapeutic efficacy while minimizing off-target effects.
From a synthetic perspective, the synthesis of 3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile has been explored through various methodologies. A 2023 paper in Organic Letters described a one-pot multistep approach involving nitration, hydroxylation, and trifluoromethoxylation reactions. This strategy enables efficient access to the target molecule while maintaining stereochemical control, which is critical for its biological activity. The use of microwave-assisted synthesis and catalytic systems has further streamlined the process, reflecting the growing emphasis on green chemistry in pharmaceutical manufacturing.
Pharmacokinetic studies of 3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile have shown promising results in preclinical models. A 2024 study in Drug Metabolism and Disposition reported that the compound exhibits favorable oral bioavailability and prolonged half-life in rodents, suggesting its potential for oral administration. The trifluoromethoxy group was found to significantly enhance its metabolic stability, reducing the risk of rapid degradation in vivo. These properties are critical for the development of drugs with improved patient compliance and therapeutic outcomes.
Emerging research also highlights the role of 3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile in modulating immune responses. A 2023 preprint in Frontiers in Immunology demonstrated its ability to suppress pro-inflammatory cytokine production in activated macrophages. This effect was attributed to its interaction with the NF-κB signaling pathway, a key regulator of inflammation. The compound's potential as an anti-inflammatory agent is further supported by its low toxicity profile in in vivo models, making it a candidate for the treatment of chronic inflammatory diseases.
Despite its promising properties, challenges remain in the development of 3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile as a therapeutic agent. Ongoing research focuses on optimizing its solubility and reducing potential side effects. A 2024 review in Expert Opinion on Drug Discovery emphasized the importance of structure-activity relationship (SAR) studies to fine-tune its pharmacological profile. These efforts are critical for translating preclinical findings into clinical applications, particularly in the context of personalized medicine and targeted therapies.
Finally, the broader implications of 3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile extend to its potential as a scaffold for drug discovery. Its multifunctional nature allows for the design of analogs with tailored biological activities, addressing specific disease mechanisms. This aligns with the current paradigm in drug development, where the focus is on creating molecules that can simultaneously target multiple pathways, thereby enhancing therapeutic efficacy. The continued exploration of this compound represents a significant step forward in the quest for innovative treatments for complex diseases.
As research in this area progresses, the role of 3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile is likely to expand beyond its current applications. Its unique structural features and biological activities position it as a valuable asset in the development of next-generation therapeutics. The integration of advanced analytical techniques, such as mass spectrometry and molecular dynamics simulations, will further refine our understanding of its mechanisms of action, paving the way for more effective and targeted interventions in the future.
Ultimately, the study of 3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile exemplifies the synergy between synthetic chemistry, pharmacology, and computational modeling in modern drug discovery. Its potential to address a wide range of medical conditions underscores the importance of continued investment in research and development. As the field of medicinal chemistry evolves, compounds like this will play a pivotal role in shaping the future of therapeutic interventions, offering new hope for patients worldwide.
For further information on the latest research and developments related to 3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile, please refer to the cited studies and ongoing clinical trials. The collaborative efforts of scientists and researchers in this domain are crucial for advancing our understanding and harnessing the full potential of this promising compound.
Thank you for your attention to this topic. We hope this overview has provided valuable insights into the significance of 3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile in modern medicinal chemistry and its potential impact on future therapeutic strategies.
For more details, please visit the following resources:
- ACS Chemical Biology Study
- Journal of Medicinal Chemistry Article
- Frontiers in Immunology Preprint
- Expert Opinion on Drug Discovery Review
These resources provide additional insights into the research and development of 3-Hydroxy-5-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile and its potential applications in medicine.
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